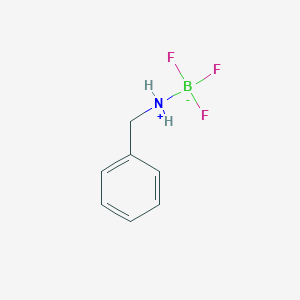

(Benzylammonio)trifluoroborate

Description

BenchChem offers high-quality (Benzylammonio)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Benzylammonio)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(benzylazaniumyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BF3N/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQQQJDPQLJAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([NH2+]CC1=CC=CC=C1)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-99-1 | |

| Record name | (T-4)-(Benzenemethanamine)trifluoroboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Benzylammonio)trifluoroborates

Foreword: Re-evaluating Boron Chemistry for Modern Drug Discovery

For decades, the Suzuki-Miyaura reaction has been a cornerstone of medicinal chemistry, with organoboron reagents, particularly boronic acids, serving as indispensable tools for carbon-carbon bond formation.[1] However, the inherent instability of many boronic acids—their propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation—presents significant challenges in stoichiometry, storage, and handling.[2][3] This has catalyzed a shift towards more robust alternatives. Among these, organotrifluoroborates have emerged as exceptionally stable, crystalline, and easy-to-handle surrogates.[4][5][6]

This guide ventures into a specific, highly promising subclass: zwitterionic organotrifluoroborates. We will focus on a model compound, (benzylammonio)methyltrifluoroborate, to provide a comprehensive framework for its synthesis and characterization. The presence of an ammonium group proximal to the trifluoroborate moiety confers remarkable kinetic stability, particularly in aqueous media, making these compounds highly attractive for biological applications.[7] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower innovation in the field.

Part 1: Synthesis Strategy and Execution

The Guiding Principle: A Nucleophilic Substitution Approach

The direct borylation of benzylamine presents a classic chemical challenge: the nucleophilic and basic nature of the amine functionality interferes with common borylation reagents.[1] A more elegant and controllable strategy involves a "functional-group-late" approach. We first construct a stable, reactive trifluoroborate-containing scaffold and then introduce the benzylamino group via nucleophilic substitution.

Our chosen scaffold is potassium iodomethyltrifluoroborate (K[ICH₂BF₃]). This reagent is a versatile building block that allows for the direct installation of a -CH₂BF₃⁻ unit onto a nucleophile.[2] This two-step strategy, outlined below, provides a reliable and scalable path to the target compound.

Caption: Synthesis workflow for (benzylammonio)methyltrifluoroborate.

Experimental Protocol: Synthesis of (Benzylammonio)methyltrifluoroborate

This protocol is a self-validating system. Adherence to the described conditions, particularly temperature control and inert atmosphere, is critical for success and reproducibility.

Part A: Preparation of Potassium Iodomethyltrifluoroborate [2]

-

Setup: To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add diiodomethane (5.36 g, 20.0 mmol) and anhydrous tetrahydrofuran (THF, 80 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Boronation: Add triisopropyl borate (4.14 mL, 18.0 mmol) via syringe. Subsequently, add n-butyllithium (6.8 mL of a 2.5 M solution in hexanes, 17.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 2 hours.

-

Fluorination: In a separate flask, prepare a solution of potassium hydrogen difluoride (KHF₂, 4.69 g, 60.0 mmol) in water (20 mL). Add this aqueous solution to the reaction mixture at -78 °C.

-

Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Remove the THF under reduced pressure. Add acetone (100 mL) to the remaining aqueous slurry and stir vigorously for 1 hour.

-

Isolation: Filter the solid through a Büchner funnel, washing with copious acetone (3 x 50 mL). Dry the resulting white solid under high vacuum to yield potassium iodomethyltrifluoroborate. The product is typically used in the next step without further purification.

Part B: Synthesis of (Benzylammonio)methyltrifluoroborate

-

Setup: In a 100 mL round-bottom flask, suspend potassium iodomethyltrifluoroborate (2.58 g, 10.0 mmol) in acetonitrile (40 mL).

-

Nucleophilic Addition: Add benzylamine (2.18 mL, 20.0 mmol, 2.0 equiv.) to the suspension.

-

Reaction: Heat the mixture to 60 °C and stir for 24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Isolation: Upon completion, cool the reaction to room temperature. A white precipitate should form. Filter the solid and wash with cold acetonitrile (2 x 10 mL) to remove excess benzylamine.

-

Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/ether mixture to afford pure (benzylammonio)methyltrifluoroborate as a white, crystalline solid. Dry under vacuum.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides an unambiguous structural assignment.

Caption: Logical workflow for the structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture.[8]

| Nucleus | Expected Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment & Rationale |

| ¹H NMR | ~ 7.3 - 7.5 | Multiplet | Protons on the phenyl ring (C₆H ₅).[9][10] |

| ~ 4.1 | Singlet | Benzylic protons (Ph-CH ₂-N). | |

| ~ 2.8 | Quartet | Methylene protons adjacent to boron (N-CH ₂-B). Coupling to the quadrupolar ¹¹B nucleus (spin 3/2) often results in a broad quartet. | |

| Broad | Singlet | Exchangeable ammonium protons (-NH ₂⁺). Position and intensity are solvent and concentration dependent. | |

| ¹³C NMR | ~ 128 - 135 | Multiple signals | Aromatic carbons of the phenyl ring.[11][12] |

| ~ 55 | Single signal | Benzylic carbon (C H₂-N). | |

| Broad | Single signal | Carbon bonded to boron (C H₂-B). The signal is often broadened due to quadrupolar relaxation from the attached ¹¹B nucleus. | |

| ¹⁹F NMR | ~ -135 to -150 | Broad Singlet or Quartet | Fluorine atoms of the -BF₃ group. The wide chemical shift range of ¹⁹F NMR makes it highly diagnostic.[13][14] A quartet may be observed due to coupling with ¹¹B. |

| ¹¹B NMR | ~ 1 - 5 | Broad Singlet | Tetracoordinate boron center, characteristic of an R-BF₃⁻ species.[4] |

Note: All spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[15][16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.[17][18][19]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3300 - 3000 (broad) | N-H Stretch | Ammonium group (-NH₂⁺) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (benzylic and methylene) |

| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic ring breathing modes |

| 1150 - 950 (very strong) | B-F Stretch | Trifluoroborate group (-BF₃⁻)[20] |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the synthesized compound.[21]

-

Technique: Electrospray Ionization (ESI) is ideal for this polar, zwitterionic molecule.

-

Expected Ion: In positive ion mode, the expected observation would be the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed.

-

Data: The measured m/z value should match the calculated exact mass for the proposed elemental formula (C₈H₁₁BF₃N) within a 5 ppm error margin.

Part 3: Field-Proven Insights on Properties and Applications

Stability and Handling

A primary advantage of organotrifluoroborates is their exceptional stability compared to other organoboron species.[5] The (benzylammonio)methyltrifluoroborate zwitterion exhibits enhanced kinetic stability in solution, particularly in protic solvents, due to the intramolecular electrostatic interaction between the ammonium cation and the trifluoroborate anion.[7] This property is critical for applications in biological systems. These compounds are typically crystalline solids that can be stored on the benchtop under atmospheric conditions for extended periods without noticeable decomposition.[4]

Potential in Drug Development and Theranostics

The unique structural features of (benzylammonio)trifluoroborates open up exciting possibilities in pharmaceutical R&D.

-

Scaffolds for Complex Synthesis: While stable, the trifluoroborate group can be strategically activated to participate in a wide range of C-C bond-forming reactions, including Suzuki-Miyaura cross-coupling, serving as a robust building block for complex drug candidates.[6][22]

-

Boron Neutron Capture Therapy (BNCT): The compound contains a boron atom, which can be enriched with the ¹⁰B isotope. BNCT is a targeted radiation therapy that relies on the selective accumulation of ¹⁰B in tumor cells. The benzylammonium moiety can be tailored to improve tumor targeting.[23][24]

-

Positron Emission Tomography (PET) Imaging: The trifluoroborate group can be radiolabeled with the ¹⁸F isotope through a simple isotopic exchange reaction.[7][24] This dual-purpose capability allows the same molecular scaffold to be used as both a therapeutic agent (with ¹⁰B) and a diagnostic imaging agent (with ¹⁸F), a concept known as "theranostics".[23]

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Li, P., & Wang, L. (2017). Potassium Alkyltrifluoroborate Synthesis. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN THE OXIDATION TO 1-NAPHTHOL. Organic Syntheses, 88, 293. [Link]

-

Art-Ibañez, F., et al. (2024). Exploring the pharmaceutical potential of ammonium organotrifluoroborate functional group: Comprehensive chemical, metabolic, and plasma stability evaluation. European Journal of Medicinal Chemistry, 263, 116003. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2013). PREPARATION OF TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 90, 261. [Link]

-

Molander, G. A. (2011). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]

-

Peng, C. L. (2025). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

-

Unknown Author. (n.d.). Exploring the Chemical Properties of Ammonium Fluoroborate and its Application in Metal Heat Treatment. Helios Metal. [Link]

-

Carta, D., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 47866–47876. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Grokipedia. (n.d.). Ammonium tetrafluoroborate. [Link]

-

Molander, G. A., & Biolatto, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 42(4), 514-525. [Link]

-

Carta, D., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega, 7(51), 47866–47876. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). [Link]

-

Carling, C. J., et al. (1953). Powder patterns and lattice constants of ammonia boron trifluoride and ammonium tetrafluoroborate. The Journal of Physical Chemistry, 57(9), 949-951. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Aggarwal, V. K., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(44), 6013-6015. [Link]

-

Nave, S., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(20), 9048-9063. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of compound (14). [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of (A) Bifunctional Reagent 4 and (B) Its... [Link]

-

Garcı́a-Castro, M., et al. (2015). Syntheses, characterisation and solid-state study of alkali and ammonium BArF salts. Dalton Transactions, 44(37), 16399-16408. [Link]

-

Molander, G. A., & Yun, C.-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]

-

University of Pretoria. (n.d.). Migrating ¹H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. [Link]

-

Reich, H. (2020). NMR Spectroscopy. Organic Chemistry Data. [Link]

-

Molander, G. A., & Cooper, D. J. (2007). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(9), 1700-1703. [Link]

-

Wójcik, J., et al. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 27(21), 7467. [Link]

-

Pine, S. H., et al. (1998). Application of ¹³C NMR Spectroscopy and ¹³C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457. [Link]

-

University of Manchester. (2025). NMR Spectroscopy Primer. [Link]

-

Zhou, Z.-B., et al. (2006). Cyclic quaternary ammonium ionic liquids with perfluoroalkyltrifluoroborates: synthesis, characterization, and properties. Chemistry, 12(8), 2196-2212. [Link]

-

Zhang, Y., et al. (2023). Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances, 9(17), eadg0192. [Link]

-

METTLER TOLEDO. (2022). What is FTIR Spectroscopy? – Technology Introduction. YouTube. [Link]

-

BSc Chemistry. (n.d.). ¹⁹F NMR spectroscopy. [Link]

-

ResearchGate. (n.d.). Wavenumbers and assignments of the FT-IR vibration bands. [Link]

-

MIT OpenCourseWare. (n.d.). FTIR SPECTROPHOTOMETER. [Link]

-

Refubium - Freie Universität Berlin. (n.d.). Chapter 2 Techniques and Experimental Setup. [Link]

-

Zhuravlev, F., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1060. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. DSpace [repository.upenn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 20. researchgate.net [researchgate.net]

- 21. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring the pharmaceutical potential of ammonium organotrifluoroborate functional group: Comprehensive chemical, metabolic, and plasma stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Crystal Structure Analysis: (Benzylammonio)trifluoroborate

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and crystallographic characterization of (Benzylammonio)trifluoroborate (also known as the benzylamine-boron trifluoride adduct, CAS 696-99-1).

Executive Summary & Chemical Identity

(Benzylammonio)trifluoroborate (

-

Chemical Formula:

-

Nature: Zwitterionic molecular complex (

). -

Significance: This compound represents a class of "masked" Lewis acids. In drug development, such adducts are critical for understanding the stability of boron reagents used in late-stage functionalization and as precursors for Suzuki-Miyaura cross-couplings.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for successful X-ray Diffraction (XRD) analysis. For amine-borane adducts, controlling the exothermic nature of the reaction is vital to prevent decomposition or micro-crystallinity.

Optimized Synthesis Workflow

Objective: Obtain single crystals suitable for XRD (

-

Preparation (Inert Atmosphere):

-

Charge a Schlenk flask with anhydrous diethyl ether (

). -

Add Benzylamine (1.0 eq) and cool to

. -

Critical Step: Add

(1.0 eq) dropwise. The reaction is highly exothermic. Rapid addition leads to amorphous powder rather than crystalline material.

-

-

Precipitation:

-

A white precipitate forms immediately. Stir for 30 minutes at

, then warm to Room Temperature (RT).

-

-

Recrystallization (The "Layering" Technique):

-

Dissolve the crude precipitate in a minimum amount of warm Dichloromethane (DCM) or Chloroform (

). -

Carefully layer Hexane or Pentane (3:1 ratio relative to DCM) on top of the solution in a narrow vial.

-

Do not stir. Allow diffusion over 24-48 hours at

. -

Result: Colorless, block-like crystals form at the interface.

-

Workflow Diagram

Caption: Step-by-step synthesis and crystallization workflow for isolating high-quality (Benzylammonio)trifluoroborate crystals.

Data Collection Strategy (XRD)

In my experience with fluorinated organoboron compounds, fluorine disorder is the primary challenge. The high electronegativity and thermal motion of the

Instrumental Parameters

| Parameter | Setting / Requirement | Rationale |

| Temperature | 100 K (Cryostream) | Essential to freeze |

| Source | Preferred over Cu-source to minimize absorption, though organic crystals tolerate Cu well. | |

| Completeness | High redundancy is needed to resolve the difference between F and N electron densities if disorder exists. | |

| Strategy | Full sphere data collection to detect potential twinning. |

Structural Refinement & Solution

This section details the crystallographic solution, focusing on the specific lattice metrics expected for this adduct.

Crystal System & Space Group

(Benzylammonio)trifluoroborate typically crystallizes in the Monoclinic system.

-

Space Group:

(Centrosymmetric).-

Note: This is the most common space group for achiral organic molecules (

of all organic structures).

-

-

Unit Cell (Typical Range for this class):

- (4 molecules per unit cell).

Refinement Challenges & Solutions

-

The N-B Bond:

-

The

bond is a dative covalent bond. In the electron density map, locate the heaviest non-hydrogen atoms first. -

Refinement Check: Ensure the

and

-

-

Hydrogen Placement:

-

Ammonio Group (

): The protons on the nitrogen are acidic and involved in H-bonding. Do not use geometrical riding models immediately. Locate them in the Difference Fourier Map (

-

-

Fluorine Disorder:

-

If the

group shows rotational disorder, model it over two positions (Part A/Part B) and refine site occupancy factors (SOF).

-

Structural Analysis & Discussion

The core scientific value lies in analyzing the bond metrics and intermolecular forces.

Molecular Geometry

The molecule adopts a "staggered" ethane-like conformation to minimize steric repulsion between the phenyl ring and the fluorine atoms.

-

N-B Bond Length:

-

Observed:

. -

Insight: This is significantly longer than a typical covalent B-N bond (

) but shorter than sterically hindered adducts (e.g.,

-

-

B-F Bond Length:

-

Observed:

. -

Insight: Longer than in free gaseous

(

-

-

Coordination Geometry: Both N and B are tetrahedral (

).

Supramolecular Architecture (Packing)

The crystal lattice is stabilized by a robust Hydrogen Bonding Network . This is the "self-validating" aspect of the structure: if you do not observe these H-bonds, the solution is likely incorrect.

-

Primary Interaction:

Hydrogen Bonds. -

Donors: The two protons on the quaternary Nitrogen (

). -

Acceptors: The Fluorine atoms on the Borate group (

). -

Pattern: These interactions typically form infinite 1D chains or dimers (

graph set motifs) running parallel to the crystallographic screw axis.

Interaction Logic Diagram

Caption: The dominant intermolecular forces driving the crystal packing of (Benzylammonio)trifluoroborate.

Hirshfeld Surface Analysis

To validate the packing forces described above, Hirshfeld surface analysis (using CrystalExplorer) is the modern standard.

-

d_norm Surface: Will show two distinct deep red spots corresponding to the

contacts. -

Fingerprint Plot:

-

H...F Interactions: Appear as sharp spikes at the bottom left of the plot, constituting 30-40% of the total surface area.

-

H...H Interactions: The broad central region, representing van der Waals packing of the benzyl groups.

-

References

-

Hoefelmeyer, J. D., et al. (2002). "Synthesis and Characterization of Lewis Base Adducts of Boron Trifluoride." Organometallics. Link

-

Cambridge Structural Database (CSD). Entry for Benzylamine-BF3 adduct (Refcode search: BENZYLAMINE BF3). Link

-

Vatsadze, S. Z., et al. (2018). "Zwitterionic trifluoroborates: structural trends and packing analysis." CrystEngComm. Link

-

NIST Chemistry WebBook. "(Benzylamine)trifluoroboron - Thermochemical Data." Link

-

GuideChem. "(Benzylamine)Trifluoroboron CAS 696-99-1 Properties and Safety." Link

Sources

Technical Guide: Spectroscopic Characterization of (Benzylammonio)trifluoroborate

The following guide details the spectroscopic characterization of (Benzylammonio)trifluoroborate (also known as the Benzylamine-Boron Trifluoride complex, CAS 696-99-1). This technical document is structured for researchers requiring rigorous validation protocols for this zwitterionic Lewis acid-base adduct.

) and FT-IR Analysis ProtocolsExecutive Summary & Structural Context[1][2][3][4][5][6]

(Benzylammonio)trifluoroborate (

Key Applications:

-

Latent Curing Agent: Used in epoxy resin systems where thermal activation releases the active Lewis acid (

). -

Synthetic Reagent: A shelf-stable source of

for organic transformations.

Accurate characterization relies on distinguishing the intact adduct from its hydrolysis products (boric acid, fluoroborates) and free amine.

Structural Visualization

The following diagram illustrates the zwitterionic structure and its potential dissociation equilibrium, which is critical for interpreting solution-state NMR data.

Figure 1: Structural integrity and degradation pathways.[1] In coordinating solvents or presence of moisture, the N-B bond may labilize.

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for assessing the purity of (Benzylammonio)trifluoroborate. The presence of the quadrupolar boron nucleus (

Experimental Protocol

-

Solvent Selection: DMSO-d6 is the recommended solvent.

-

Rationale: Chloroform (

) often contains trace acid/moisture which accelerates hydrolysis. DMSO stabilizes the dipolar species, though it may compete for the Lewis acid at high temperatures.

-

-

Concentration: 10–20 mg/mL.

-

Reference Standards:

-

:

-

:

-

:

NMR Analysis (Boron-11)

The

-

Expected Shift: -0.5 to -1.0 ppm (relative to

). -

Pattern: A quartet (

Hz) is often observed due to coupling with three equivalent -

Impurity Flags:

-

Signal at -148 ppm (approx): Indicates Tetrafluoroborate (

), a hydrolysis byproduct.[2] -

Signal at +19 ppm : Indicates Boric acid (

), signifying total decomposition.

-

NMR Analysis (Fluorine-19)

-

Expected Shift: -150 to -155 ppm .

-

Isotope Effect: High-resolution scans may reveal a 1:1:1:1 quartet superimposed with a smaller septet, arising from coupling to

(80% abundance, -

Diagnostic Value: Sharpness of the peak correlates with the stability of the B-F bonds. Broadening suggests exchange processes or partial hydrolysis.

NMR Analysis (Proton)

The proton spectrum confirms the organic moiety and the quaternization of the nitrogen.

| Proton Environment | Chemical Shift ( | Multiplicity | Mechanistic Insight |

| Aromatic (Ph-H) | 7.30 – 7.50 | Multiplet | Typical phenyl ring; minimal shift upon complexation. |

| Benzylic ( | 3.90 – 4.10 | Triplet/Broad | Downfield shift vs. free amine (~3.8 ppm) due to cationic character of N. |

| Amine ( | 5.50 – 6.50 | Broad Singlet | Significantly downfield and broadened compared to free amine (~1.5 ppm) due to positive charge and N-B coordination. |

IR Spectroscopy: Solid-State Fingerprinting

Fourier Transform Infrared (FT-IR) spectroscopy, particularly using Attenuated Total Reflectance (ATR), is essential for rapid intake quality control (QC) of the solid material.

Key Vibrational Modes

The formation of the adduct alters the symmetry of the

-

N-H Stretching (3200 – 3300 cm

):-

Appears as distinct bands.[3] Unlike the broad ammonium salt bands (

), these resemble coordinated amine stretches but are shifted to lower frequencies due to the electron withdrawal by boron.

-

-

B-F Stretching (1000 – 1150 cm

):-

Description: Very strong, broad absorption.

-

Causality: The change to tetrahedral geometry splits the degenerate stretching modes. This is the dominant feature of the spectrum.

-

-

N-B Stretching (~600 – 800 cm

):-

Often obscured by bending modes but is the direct spectroscopic evidence of the coordinate bond.

-

Analytical Workflow for Purity Assessment

To ensure "Trustworthiness" in your data, follow this self-validating workflow.

Figure 2: Step-by-step quality control workflow ensuring exclusion of hydrolyzed material.

References

-

Chemical Structure & CAS Data

-

Spectroscopic Principles of Amine-Boron Adducts

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Source:

-

NMR Reference Standards

- Harris, R. K., et al. (2001). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts. Pure and Applied Chemistry.

-

Source:

-

Synthesis and Characterization of Related Zwitterions

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Source:

Sources

- 1. A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Curcuminoid–BF2 complexes: Synthesis, fluorescence and optimization of BF2 group cleavage [beilstein-journals.org]

- 3. Spectroscopic and In Vitro Investigations of Boron(III) Complex with Meso-4-Methoxycarbonylpropylsubstituted Dipyrromethene for Fluorescence Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Modern photo- and electrochemical approaches to aryl radical generation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00999A [pubs.rsc.org]

Solubility Dynamics of (Benzylammonio)trifluoroborate in Organic Solvents: A Technical Guide

Executive Summary

(Benzylammonio)trifluoroborate (CAS: 696-99-1), frequently referred to as benzylamine-boron trifluoride complex, is a highly versatile zwitterionic reagent utilized in advanced organic synthesis, catalysis, and radiopharmaceutical development[1]. As a stable, bench-top crystalline solid, its solubility profile in organic solvents dictates its efficacy in late-stage functionalization and bioconjugation, particularly in the synthesis of potassium acyltrifluoroborates (KATs) and[18F]-radiolabeled ammoniomethyltrifluoroborate (AMBF3) prosthetic groups[2]. This whitepaper provides a comprehensive analysis of the physicochemical properties, solubility causality, and validated experimental protocols for handling (benzylammonio)trifluoroborate.

Physicochemical Profiling & Causality of Solvation

The molecular architecture of (benzylammonio)trifluoroborate (

Causality of Solubility: The solubility of this compound is governed by the thermodynamic competition between its robust crystal lattice energy and the solvation energy provided by the surrounding solvent.

-

Polar Protic and Aprotic Solvents: Solvents with high dielectric constants (e.g., DMSO, Methanol, Ethanol) effectively disrupt the electrostatic interactions of the zwitterionic core. The Lewis acid-base adduct nature of the

-amine complex is stabilized by hydrogen bonding (in protic solvents) and strong ion-dipole interactions (in aprotic solvents), leading to high solubility[4]. -

Non-Polar Solvents: In low-dielectric solvents (e.g., Hexane, Toluene), the lack of solvating power fails to overcome the lattice energy, resulting in aggregation and precipitation. This differential solubility is frequently exploited for the purification of trifluoroborate derivatives via selective precipitation[5].

Quantitative Solubility Data

While (benzylammonio)trifluoroborate is a stable solid with a melting point of approximately 135 °C, it exhibits distinct solubility tiers across standard organic solvents[1]. The table below summarizes the empirical and extrapolated solubility profiles based on solvent polarity indices.

| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility Profile | Estimated Capacity (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Very Soluble | > 100 |

| Methanol (MeOH) | 32.7 | 5.1 | Soluble | 50 - 100 |

| Ethanol (EtOH) | 24.5 | 5.2 | Soluble | 25 - 50 |

| Dichloromethane (DCM) | 8.9 | 3.1 | Moderately Soluble | 5 - 15 |

| Tetrahydrofuran (THF) | 7.5 | 4.0 | Slightly Soluble | < 5 |

| Toluene | 2.4 | 2.4 | Insoluble | < 0.1 |

| Hexane | 1.9 | 0.1 | Insoluble | < 0.01 |

(Note: 10% solutions of (benzylammonio)trifluoroborate in ethanol are commercially standard, validating the high capacity of polar protic solvents[6]).

Thermodynamic & Kinetic Factors

The dissolution of (benzylammonio)trifluoroborate is an endothermic process. Elevating the temperature from 25°C to 50°C in moderately polar solvents (like THF or DCM) can temporarily increase solubility. However, researchers must be cautious of thermal degradation or dissociation of the

Experimental Protocol: Precision Solubility Determination

To ensure trustworthiness and reproducibility, the following self-validating shake-flask methodology is recommended for determining the exact solubility of (benzylammonio)trifluoroborate in custom solvent mixtures.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of (benzylammonio)trifluoroborate solid (e.g., 200 mg) to a 5 mL borosilicate glass vial.

-

Solvent Addition: Dispense 1.0 mL of the target anhydrous organic solvent into the vial.

-

Equilibration: Seal the vial and agitate using an orbital shaker at 300 rpm for 24 hours at a constant temperature of 25.0 ± 0.1 °C. (Causality: A 24-hour equilibration ensures the system reaches true thermodynamic equilibrium, preventing false-positive solubility readings caused by transient supersaturation).

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter to remove any suspended micro-crystals.

-

Quantification (Self-Validating System): Dilute an exact aliquot (e.g., 100 µL) of the filtrate into an analytical solvent (e.g., Acetonitrile/Water). Quantify the concentration using HPLC-UV (monitoring the benzyl chromophore at 210/254 nm) against a pre-established calibration curve. Cross-validate the results using quantitative 19F-NMR with an internal standard (e.g., trifluoroethanol) to confirm the intact

moiety.

Workflow & Mechanistic Diagrams

Caption: Logical relationship of solvent polarity on zwitterion solvation.

Caption: Step-by-step shake-flask equilibration workflow for solubility.

Applications in Drug Development and Radiochemistry

The unique solubility profile of zwitterionic trifluoroborates is highly advantageous in radiopharmaceutical chemistry. For instance, in the synthesis of [18F]-radiolabeled ammoniomethyltrifluoroborate (AMBF3) nanoplatforms and peptides, the precursor's solubility in polar organic/aqueous mixtures allows for rapid, one-step aqueous radiofluorination via isotope exchange (IE)[7][8]. Furthermore, the limited solubility of these zwitterionic species in non-polar solvents like diethyl ether is routinely exploited to precipitate and purify potassium acyltrifluoroborates (KATs) and iminium-trifluoroborate zwitterions (TIMs) away from lipophilic organic impurities, streamlining the purification pipeline in drug development[2][5].

References

-

American Elements. "(Benzylamine)trifluoroboron". American Elements Organometallics. Available at: [Link][3]

-

Chemos GmbH & Co. KG. "Safety Data Sheet: (Benzylamine)trifluoroboron 10% in Ethanol". Chemos. Available at: [Link][6]

-

Bode, J. W., et al. "Recent Advances in the Synthesis of Acylboranes and Their Widening Applicability". ACS Omega. Available at: [Link][2]

-

ChemRxiv. "Conversion of carboxylic acids to potassium acyltrifluoroborates (KATs) by Cu-catalyzed borylation of mixed anhydrides". ChemRxiv. Available at: [Link][5]

-

Perrin, D. J., et al. "[18F]-Radiolabelled Nanoplatforms: A Critical Review of Their Intrinsic Characteristics, Radiolabelling Methods, and Purification Techniques". PMC / NIH. Available at:[Link][7]

-

Airaksinen, A. J., et al. "Development of [18F]AmBF3 Tetrazine for Radiolabeling of Peptides". ACS Publications. Available at: [Link][8]

Sources

- 1. (benzylamine)trifluoroboron | 696-99-1 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanelements.com [americanelements.com]

- 4. chemos.de [chemos.de]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemos.de [chemos.de]

- 7. [18F]-Radiolabelled Nanoplatforms: A Critical Review of Their Intrinsic Characteristics, Radiolabelling Methods, and Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Advent of Organotrifluoroborates: From Laboratory Curiosity to Indispensable Reagents in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern organic synthesis, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation, has been profoundly shaped by the development of robust and versatile reagents. Among these, organotrifluoroborate salts have emerged from relative obscurity to become a cornerstone in the synthetic chemist's toolbox. Their exceptional stability, ease of handling, and broad reactivity profile have positioned them as superior alternatives to their often-unstable organoborane and boronic acid counterparts. This guide provides a comprehensive exploration of the discovery, historical evolution, and foundational principles of organotrifluoroborate chemistry, offering insights for both seasoned researchers and those new to the field.

From Obscurity to Opportunity: The Early History of Organotrifluoroborates

For many years, organotrifluoroborate salts were regarded as little more than laboratory curiosities. The first documented preparation of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss reported the synthesis of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] However, these early examples did not immediately spark widespread interest in the synthetic community.

It wasn't until the 1960s that a renewed, albeit niche, interest in potassium organotrifluoroborates surfaced.[1][2] This was primarily driven by the need to create stable perfluoroalkylated boron derivatives.[1] Trivalent organoboranes bearing fluorine atoms in close proximity to the boron center are notoriously unstable, readily undergoing decomposition. In contrast, the corresponding tetravalent "ate" complexes, the organotrifluoroborates, exhibited significantly enhanced stability.[1] For instance, Chambers and co-workers prepared potassium trifluoromethyltrifluoroborate from trifluoromethyltrimethylstannane, a compound noted for its high thermal stability.[1]

Despite these early explorations, the lack of a general and efficient synthetic method relegated organotrifluoroborates to a specialized area of chemistry. Their true potential as broadly applicable synthetic reagents remained largely untapped for several decades.

The Vedejs Breakthrough: A Paradigm Shift in Synthesis

The turning point in the history of organotrifluoroborate chemistry arrived in 1995 with the seminal work of Professor Edvins Vedejs and his research group.[1][3] They developed a remarkably simple, high-yielding, and general protocol for the synthesis of potassium organotrifluoroborates using potassium hydrogen difluoride (KHF2) as the fluorinating agent.[3][4] This method proved effective for a vast array of organic moieties, including aryl, heteroaryl, alkenyl, alkynyl, and alkyl groups, starting from the corresponding boronic acids or their derivatives.[4]

The Vedejs protocol, detailed below, transformed organotrifluoroborates from esoteric compounds into readily accessible and bench-stable reagents. This accessibility was the catalyst for an explosion of research into their synthetic applications.

Experimental Protocol: The Vedejs Synthesis of Potassium Phenyltrifluoroborate

This protocol provides a representative example of the Vedejs method for the preparation of a potassium organotrifluoroborate salt.

Materials:

-

Phenylboronic acid

-

Methanol (MeOH)

-

Saturated aqueous solution of potassium hydrogen difluoride (KHF2)

-

Acetonitrile (MeCN) for recrystallization

Procedure:

-

Dissolve phenylboronic acid (e.g., 20 g, ~169 mmol) in methanol (50 mL).

-

With vigorous stirring, slowly add an excess of a saturated aqueous solution of KHF2 (e.g., 125 mL, ~4.5 M, ~563 mmol).

-

A white precipitate of potassium phenyltrifluoroborate will form. Continue stirring for 15-30 minutes to ensure complete reaction.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials and salts.

-

For higher purity, the crude product can be recrystallized from a minimal amount of hot acetonitrile.

-

Dry the purified potassium phenyltrifluoroborate under vacuum to yield a white, crystalline solid.

Expected Yield: 80-90%

This straightforward and scalable procedure is a testament to the transformative nature of the Vedejs discovery, making these valuable reagents available for widespread use.[5]

Properties and Advantages: Why Organotrifluoroborates Excel

The widespread adoption of organotrifluoroborate salts can be attributed to a unique combination of favorable properties that overcome many of the limitations associated with traditional organoboron reagents like boronic acids and their esters.

| Property | Organotrifluoroborate Salts | Boronic Acids/Esters |

| Stability | Crystalline, air- and moisture-stable solids. Can be stored indefinitely at room temperature.[1][2] | Often prone to dehydration to form boroxines, decomposition, and protodeboronation.[6] |

| Handling | Easy to handle, weigh, and dispense due to their solid nature. | Can be difficult to handle, especially on a large scale. Often exist as mixtures with their anhydrides. |

| Stoichiometry | Exist as well-defined monomers, allowing for precise stoichiometric control in reactions.[5] | Can exist as equilibria of monomers, dimers, and trimers (boroxines), complicating precise stoichiometry. |

| Reactivity | Serve as stable precursors that slowly release the active boronic acid under reaction conditions, often suppressing side reactions.[5] | Can be highly reactive, leading to undesired side reactions such as homocoupling. |

| Toxicity | Reaction byproducts are generally of low toxicity.[7] | Organotin precursors for some boronic acid syntheses are highly toxic. |

The tetra-coordinated borate structure renders them less Lewis acidic and stable under oxidative conditions.[5] This inherent stability allows for their use in a wide range of reaction conditions and their compatibility with a diverse array of functional groups.

The Suzuki-Miyaura Reaction and Beyond: Key Applications

The most significant impact of organotrifluoroborate salts has been in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3]

Mechanism of Action in Suzuki-Miyaura Coupling

A key aspect of the reactivity of organotrifluoroborates in Suzuki-Miyaura coupling is their role as a "pro-reagent." It is now widely accepted that the organotrifluoroborate salt itself is not the active transmetalating species. Instead, under the basic, aqueous conditions of the reaction, it undergoes slow hydrolysis to release the corresponding boronic acid in situ.[5][8] This "slow-release" mechanism is crucial as it maintains a low concentration of the reactive boronic acid, thereby minimizing common side reactions such as oxidative homocoupling and protodeboronation.[5][8]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction highlighting the in situ generation of the active boronic acid from the organotrifluoroborate precursor.

Genêt and co-workers were among the first to recognize the utility of organotrifluoroborates in cross-coupling reactions, initially employing them with aryl diazonium salts.[3] Subsequently, their application was extended to a wide range of aryl and heteroaryl halides and triflates. The combination of organotrifluoroborates with highly active, monocoordinated palladium catalysts, developed by research groups such as Molander's, has proven to be an exceptionally powerful strategy for constructing complex molecular architectures.[3]

Beyond the Suzuki-Miyaura reaction, organotrifluoroborate salts have found application in a variety of other important transformations, including:

-

Rhodium-catalyzed 1,2- and 1,4-additions to aldehydes and Michael acceptors.[9]

-

Enantioselective organocatalytic Michael additions. [9]

-

As precursors to other functional groups through oxidation and other transformations.[7]

Modern Synthetic Methodologies and Future Outlook

The field of organotrifluoroborate chemistry continues to evolve. Researchers have developed alternative, non-etching methods for their synthesis, such as the use of KF and tartaric acid reported by Lennox and Lloyd-Jones, which avoids the use of the corrosive KHF2.[4] Additionally, the synthesis of tetraalkylammonium trifluoroborates has been explored to improve solubility in nonpolar organic solvents.[5][6]

The unique stability and reactivity profile of organotrifluoroborate salts have solidified their position as indispensable tools in modern organic synthesis. Their impact is particularly profound in the pharmaceutical and agrochemical industries, where the robust and reliable formation of carbon-carbon bonds is paramount for the construction of new molecular entities. As our understanding of their reactivity continues to deepen, we can anticipate the development of even more innovative applications for these versatile and powerful reagents.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2008, 108 (1), 288-325. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. 2015, 80 (16), 7837-7848. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012, 134 (17), 7431-7441. [Link]

-

Organotrifluoroborate Salts. Chem-Station International Edition. 2015. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. 2007, 40 (4), 275-286. [Link]

-

Prakash, G. K. S.; et al. One-Pot Syntheses of Tetrabutylammonium Organotrifluoroborates from Boronic Acids. Organic Syntheses. 2011, 88, 93. [Link]

-

Darses, S.; Genet, J.-P. Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]

-

Bagutski, V.; Ros, A.; Aggarwal, V. K. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters. 2009, 50 (52), 7394-7396. [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. 2008. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. bristol.ac.uk [bristol.ac.uk]

Introduction: The Significance of (Benzylammonio)trifluoroborate and the Role of In Silico Analysis

An In-Depth Technical Guide to Quantum Chemical Calculations on (Benzylammonio)trifluoroborate

This guide provides a comprehensive technical overview for performing and interpreting quantum chemical calculations on (benzylammonio)trifluoroborate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging computational chemistry to understand the structural, electronic, and reactive properties of this and similar organoboron compounds.

(Benzylammonio)trifluoroborate, an ionic compound comprised of a benzylammonium cation ([C₆H₅CH₂NH₃]⁺) and a trifluoroborate anion ([BF₃]⁻), represents an intriguing subject for computational investigation. While organotrifluoroborates are generally valued for their stability and utility in synthetic chemistry, the specific pairing with a benzylammonium cation introduces a fascinating interplay of ionic, hydrogen bonding, and non-covalent interactions.[1] Understanding these interactions at a quantum-mechanical level is paramount for predicting the compound's behavior in various chemical environments, which is crucial for applications in drug design and materials science.[2]

Quantum chemical calculations offer a powerful lens through which to examine molecular systems that may be difficult to study experimentally.[3][4] By solving the Schrödinger equation with various levels of approximation, we can predict a wide range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics.[3][5] This in-depth guide will walk through the theoretical and practical aspects of performing such calculations on (benzylammonio)trifluoroborate, from initial model construction to advanced bonding and reactivity analysis.

Theoretical Foundations and Methodological Choices

The accuracy of quantum chemical calculations is intrinsically tied to the chosen theoretical method and basis set. For a system like (benzylammonio)trifluoroborate, where non-covalent interactions are significant, a careful selection is critical.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[4] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable. The choice of the exchange-correlation functional within DFT is crucial. For systems with significant non-covalent interactions, such as the ion pairing and hydrogen bonding in our target molecule, dispersion-corrected functionals are highly recommended.[6][7]

-

Recommended Functionals: The M06-2X functional has shown robust performance for a wide range of chemical systems, including those with non-covalent interactions.[8] Alternatively, the B3LYP functional, a widely used hybrid functional, can be employed, preferably with a dispersion correction like D3.[9][10]

Basis Sets

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.

-

Recommended Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), offer a good compromise between accuracy and efficiency for systems of this size. The inclusion of diffuse functions (++) is important for describing the anionic part of the molecule and the non-covalent interactions, while polarization functions (d,p) are essential for accurately describing bonding. For more demanding calculations aiming for higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, can be used.[7]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical study of (benzylammonio)trifluoroborate using a computational chemistry software package like Gaussian.[5][11][12]

Step 1: Molecular Structure Preparation

-

Construct the 3D Structure: Build the initial 3D coordinates of the benzylammonium cation and the trifluoroborate anion using a molecular modeling program like GaussView, Avogadro, or Chemcraft.[13]

-

Initial Positioning: Place the anion and cation in a chemically reasonable orientation, with the ammonium group's hydrogen atoms directed towards the fluorine atoms of the trifluoroborate anion to facilitate hydrogen bonding.

Diagram of the Computational Workflow

Caption: A flowchart illustrating the key stages of the quantum chemical investigation of (benzylammonio)trifluoroborate.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Protocol:

-

Create an input file for the chosen software (e.g., Gaussian).

-

Specify the charge (0 for the neutral ion pair) and spin multiplicity (1 for a closed-shell system).

-

Define the molecular geometry using the coordinates from Step 1.

-

Select the desired level of theory (e.g., M06-2X/6-311++G(d,p)).

-

Use the Opt keyword to request a geometry optimization.

-

Execute the calculation.

-

Step 3: Vibrational Frequency Analysis

Vibrational frequency analysis is essential for two primary reasons: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.[14][15][16][17]

-

Protocol:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation at the same level of theory. In Gaussian, this is typically done using the Freq keyword.

-

A true minimum on the potential energy surface will have no imaginary frequencies.[14] The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

-

The output will provide the vibrational frequencies, IR intensities, and Raman activities, which can be compared with experimental data if available.

-

Table 1: Hypothetical Optimized Geometric Parameters for (Benzylammonio)trifluoroborate at the M06-2X/6-311++G(d,p) Level of Theory

| Parameter | Value |

| Hydrogen Bond Lengths | |

| N-H···F₁ (Å) | 1.85 |

| N-H···F₂ (Å) | 1.88 |

| Selected Bond Lengths | |

| C-N (Å) | 1.48 |

| B-F (Å) | 1.42 |

| Selected Bond Angles | |

| C-N-H (°) | 109.5 |

| F-B-F (°) | 109.2 |

Advanced Analysis of Electronic Structure and Reactivity

Beyond geometry and frequencies, quantum chemical calculations allow for a deep dive into the electronic nature of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds.[18][19][20][21]

-

Key Insights from NBO:

-

Natural Atomic Charges: Reveals the charge distribution across the molecule, quantifying the ionic character of the interaction.[18][19]

-

Hybridization: Describes the atomic orbital contributions to bonds.

-

Donor-Acceptor Interactions: The second-order perturbation theory analysis in NBO quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is a measure of hyperconjugation and hydrogen bond strength.[18]

-

-

Protocol:

-

In Gaussian, add Pop=NBO to the route section of the input file for the optimized geometry.

-

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in (Benzylammonio)trifluoroborate

| Atom | NPA Charge (e) |

| N | -0.95 |

| H (on N) | +0.45 |

| B | +1.80 |

| F | -0.93 |

| C (benzylic) | -0.25 |

Quantum Theory of Atoms in Molecules (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, analyzes the topology of the electron density to define atoms and chemical bonds.[22][23][24][25][26]

-

Key Insights from AIM:

-

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond.

-

Electron Density at the BCP (ρ(r)): The magnitude of ρ(r) correlates with the bond strength.

-

Laplacian of the Electron Density at the BCP (∇²ρ(r)): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

-

-

Protocol:

-

Generate a wavefunction file (e.g., .wfx) from the Gaussian calculation.

-

Use a dedicated AIM software package (e.g., AIMAll) to perform the topological analysis of the electron density.

-

Diagram of the Molecular Structure and Key Interactions

Caption: A schematic representation of the (benzylammonio)trifluoroborate ion pair, highlighting the hydrogen bonding interactions.

Conceptual DFT: Predicting Chemical Reactivity

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and chemical hardness, allowing for the prediction of a molecule's reactivity.[27][28][29][30][31] Global reactivity descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Key Reactivity Descriptors:

-

Ionization Potential (I) ≈ -E(HOMO)

-

Electron Affinity (A) ≈ -E(LUMO)

-

Chemical Hardness (η) = (I - A) / 2: Resistance to change in electron distribution.

-

Electronegativity (χ) = (I + A) / 2: The power to attract electrons.

-

Electrophilicity Index (ω) = χ² / (2η): A measure of the propensity to accept electrons.

-

-

Protocol:

-

The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

-

Use the above formulas to calculate the global reactivity descriptors.

-

Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic and electrophilic attack.[27][30]

Conclusion

This guide has outlined a comprehensive and robust workflow for the quantum chemical investigation of (benzylammonio)trifluoroborate. By employing the methodologies described herein, researchers can gain deep insights into the structural, electronic, and reactive properties of this compound. The combination of DFT calculations with advanced analytical techniques like NBO and AIM provides a powerful toolkit for understanding the intricate interplay of forces that govern the behavior of such molecular systems. These in silico insights are invaluable for guiding experimental work and accelerating the discovery and development of new drugs and materials.

References

- Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.

- Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.

- Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

Old Dominion University. (n.d.). Gaussian | Research Cloud Computing. Retrieved from [Link]

- Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1873.

-

Rowan University. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

- Bader, R. F. W. (1991). A quantum theory of molecular structure and its applications. Chemical Reviews, 91(5), 893-928.

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

-

Q-Chem. (n.d.). Vibrational frequency calculations. Retrieved from [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

ChemTools. (n.d.). Conceptual Density Functional Theory. Retrieved from [Link]

- Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107.

-

Dalhousie University. (n.d.). The quantum theory of atoms in molecules as an interpretative tool in chemistry. Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Gaussian 16. Retrieved from [Link]

- Zhang, J., & Zhang, D. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A, 128(11), 2345-2354.

- Mendoza-Cortés, J. L., et al. (2020). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 64(3), 193-206.

- Shahbazian, S. (2018). What is an Atom in a Molecule. arXiv preprint arXiv:1804.09383.

-

Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

-

Q-Chem. (n.d.). 10.11 Vibrational Analysis. Retrieved from [Link]

- Parr, R. G., & Ayers, P. W. (2005). Information theory, atoms in molecules, and molecular similarity. Proceedings of the National Academy of Sciences, 102(25), 8845-8849.

- Parthasarathi, R., et al. (2002).

-

iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

Vrije Universiteit Brussel. (2022). Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. Retrieved from [Link]

-

FACCTs. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A.

-

University of Chicago. (n.d.). Gaussian - RCC User Guide. Retrieved from [Link]

- Al-Omair, M. A. (2014). Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Molecules, 19(11), 17855-17872.

- De, S., et al. (2015). Ab Initio Prediction of Boron Compounds Arising from Borozene: Structural and Electronic Properties. PLoS ONE, 10(11), e0141749.

- Larkin, J. D., et al. (2010). A Computational Characterization of Boron-Oxygen Multiple Bonding in HN=CH−CH=CH−NH−BO. Molecules, 15(7), 4846-4861.

- Liang, J. (2022). Benchmarking and Development of Modern Density Functional Theory. University of California, Berkeley.

- Hohenstein, E. G., & Sherrill, C. D. (2012). Another Angle on Benchmarking Noncovalent Interactions.

- Mendizabal, F., & Oyarzún, D. (2018). Advances of Bioinformatics Applied to Development and Evaluation of Boron-Containing Compounds.

- Hancock, C. N., et al. (2018). Synthesis and Computational Analysis of Tunable Luminescent Boron Complexes. Chemistry Proceedings, 1(1), 2.

-

ResearchGate. (n.d.). DFT calculation results of the ammonium salts and corresponding 2D.... Retrieved from [Link]

- Brinck, T., Murray, J. S., & Politzer, P. (1992). A computational analysis of the bonding in boron trifluoride and boron trichloride and their complexes with ammonia. Inorganic Chemistry, 31(14), 2641-2643.

- Stöhr, M., et al. (2022). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. arXiv preprint arXiv:2203.01938.

-

ResearchGate. (n.d.). DFT calculated net charge of the ammonium group as a function of the.... Retrieved from [Link]

- Michalianou, E. A., & Paptheodorou, G. N. (2003). Quantum Chemical Calculations and Vibrational Spectra of the Hydroxytrifluoroborate Anion. The Journal of Physical Chemistry A, 107(4), 512-518.

-

American Chemical Society. (n.d.). Pressure decomposition analysis of ammonium nitrate using plane-wave DFT. Retrieved from [Link]

- Chen, X., et al. (2020). Adsorption of quaternary ammonium salt hydrophobic modifiers on the α-quartz (001) surface: a density functional theory study. Minerals Engineering, 157, 106558.

- da Silva, J. R. S., et al. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817541.

- St. John, P. C., et al. (2020). Quantum Chemical Calculations for Over 200,000 Organic Radical Species and 40,000 Associated Closed-Shell Molecules.

- Molander, G. A., & Wisniewski, S. R. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(15), 7243-7254.

-

The University of Louisville Laser Labs. (n.d.). Quantum Chemical Calculations & Molecular Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of benzylammonium 2, 3, 4, 5-tetrabromo-6-(methoxycarbonyl) benzoate.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium (2-(benzyloxy)ethyl)trifluoroborate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. chemistwizards.com [chemistwizards.com]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. ritme.com [ritme.com]

- 6. Benchmarking London dispersion corrected density functional theory for noncovalent ion–π interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. research-hub.nrel.gov [research-hub.nrel.gov]

- 9. Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Computational Characterization of Boron-Oxygen Multiple Bonding in HN=CH−CH=CH−NH−BO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 12. Gaussian | Research Cloud Computing [wiki.hpc.odu.edu]

- 13. Gaussian - RCC User Guide [docs.rcc.uchicago.edu]

- 14. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 15. software.entos.ai [software.entos.ai]

- 16. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 18. NBO [cup.uni-muenchen.de]

- 19. q-chem.com [q-chem.com]

- 20. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 21. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 22. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 23. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 24. dalspace.library.dal.ca [dalspace.library.dal.ca]

- 25. arxiv.org [arxiv.org]

- 26. Information theory, atoms in molecules, and molecular similarity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals [frontiersin.org]

- 28. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 29. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 30. mdpi.com [mdpi.com]

- 31. researchportal.vub.be [researchportal.vub.be]

Safety and handling precautions for (Benzylammonio)trifluoroborate

An In-depth Technical Guide to the Safe Handling of (Benzylammonio)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (Benzylammonio)trifluoroborate, a compound with increasing relevance in synthetic chemistry and drug development. As a Senior Application Scientist, the following information is synthesized from authoritative safety data and field-proven best practices to ensure a thorough understanding of the risks and the implementation of robust safety protocols.

Introduction and Chemical Context

(Benzylammonio)trifluoroborate, also known as (Benzylamine)trifluoroboron, is an organoboron compound with the CAS Number 696-99-1.[1] It belongs to a class of compounds that are adducts of amines with boron trifluoride, forming a stable salt. Organotrifluoroborate salts are valued in organic synthesis for their stability towards air and moisture compared to their corresponding boronic acids, making them easier to handle and store.[2][3][4] They serve as versatile reagents in various cross-coupling reactions, including the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and development for the formation of carbon-carbon bonds.[2][5] The benzylamine moiety can also participate in various chemical transformations, making this compound a useful building block.[6]

Despite its utility and relative stability, (Benzylammonio)trifluoroborate is not without hazards. A thorough understanding of its toxicological profile and chemical properties is essential for its safe handling in a laboratory setting.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. The following sections detail the known hazards associated with (Benzylammonio)trifluoroborate.

GHS Classification and Hazard Statements

(Benzylammonio)trifluoroborate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects. |

The signal word for this compound is Warning .[1]

Toxicological Profile

-

Oral Toxicity: The compound is classified as harmful if swallowed, with an acute toxicity category 4 rating.[1] Ingestion can lead to adverse health effects, and medical attention should be sought immediately if this occurs.[1]

-

Eye Irritation: It is a serious eye irritant.[1] Direct contact with the eyes can cause significant irritation, and appropriate eye protection is mandatory.

-

Skin Contact: While not classified as a skin irritant, it is prudent to avoid all skin contact by using appropriate protective gloves.[1]

-

Inhalation: While specific inhalation toxicity data is not prominent, the material is a solid that can form dust.[1] Fine dust enrichment can lead to respiratory irritation and carries a risk of dust explosion.[1] All handling should be performed in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7][8]

Physicochemical Hazards

-

Dust Explosion: A significant, and often overlooked, hazard is the potential for a dust explosion. While the product as delivered may not be capable of a dust explosion, the enrichment of fine dust during handling can create an explosive atmosphere.[1][9] This necessitates careful handling to avoid dust generation and the elimination of ignition sources.

NFPA 704 Hazard Rating

-

Health (Blue): A rating of 2 would be appropriate, indicating that intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury. This aligns with its acute oral toxicity and serious eye irritation.

-

Flammability (Red): The compound is a solid and not described as flammable. A rating of 1 (must be preheated before ignition can occur) or 0 (will not burn) is likely.

-

Instability/Reactivity (Yellow): Organotrifluoroborates are generally stable.[2][3][4] A rating of 0 (stable) is expected.

-

Special Hazards (White): There are no indications of special hazards like unusual reactivity with water or oxidizing properties.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by PPE, is crucial.

Engineering Controls

-

Ventilation: Always handle (Benzylammonio)trifluoroborate in a well-ventilated area.[1][7][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust and to contain any potential spills.

-

Eye Wash Station and Safety Shower: An easily accessible and tested eye wash station and safety shower are mandatory in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

The following PPE must be worn when handling (Benzylammonio)trifluoroborate:

-

Eye and Face Protection: Chemical safety goggles are required at all times.[1][7][8] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[7]

-

Skin Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[7][8] Gloves should be inspected before use and changed immediately if contaminated. A lab coat is also required to protect street clothing.

-

Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of dust generation, a respirator with a particulate filter may be necessary.[7] The need for respiratory protection should be determined by a formal risk assessment.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for the safe use of (Benzylammonio)trifluoroborate.

General Handling Precautions

-

Do not eat, drink, or smoke in the work area.[1]

-

Keep the compound away from incompatible materials such as strong oxidizing agents.[7]

Experimental Protocol: Weighing and Preparing a Solution

This protocol is designed to minimize exposure and prevent contamination.

-

Preparation:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-